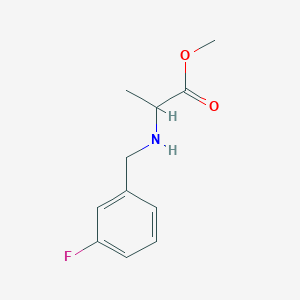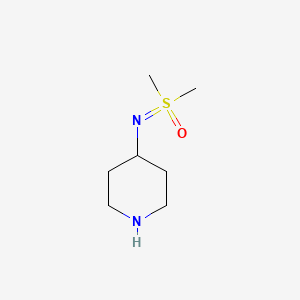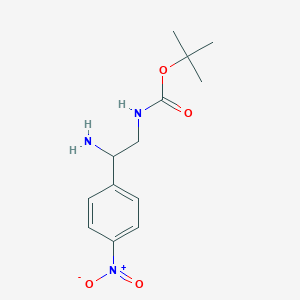
tert-Butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a nitrophenyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-nitrophenyl ethylamine. The reaction is carried out under mild conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate can undergo oxidation reactions, especially at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like halides or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities.
- Used in the synthesis of biologically active compounds .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its role in the synthesis of pharmacologically active molecules .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings .
作用機序
The mechanism of action of tert-butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include covalent modification of the target protein or non-covalent binding to active sites .
類似化合物との比較
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (2-(2-nitrophenyl)amino)ethyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate [5][5]
Comparison:
- tert-Butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate is unique due to the presence of both an amino group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity.
- Compared to tert-Butyl (2-aminophenyl)carbamate , the nitro group in the former enhances its potential for redox reactions.
- tert-Butyl (2-(2-nitrophenyl)amino)ethyl)carbamate shares similar functional groups but differs in the position of the nitro group, affecting its reactivity and applications[5][5].
特性
CAS番号 |
939760-51-7 |
|---|---|
分子式 |
C13H19N3O4 |
分子量 |
281.31 g/mol |
IUPAC名 |
tert-butyl N-[2-amino-2-(4-nitrophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-8-11(14)9-4-6-10(7-5-9)16(18)19/h4-7,11H,8,14H2,1-3H3,(H,15,17) |
InChIキー |
BKBYLZAIDCDCQJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



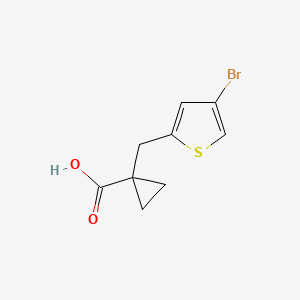
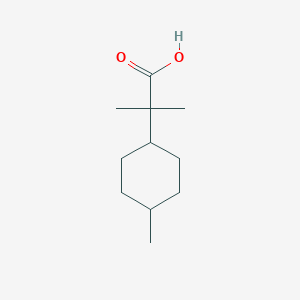
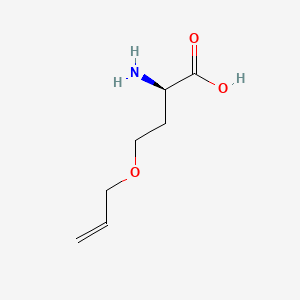
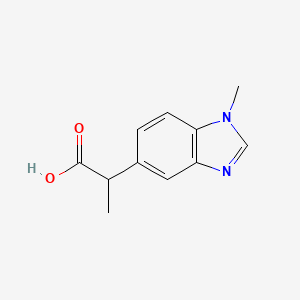
![2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoicaciddihydrochloride](/img/structure/B13541691.png)
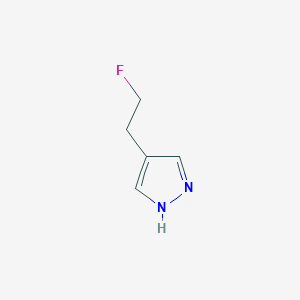
![[(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B13541714.png)
![4A-methyloctahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B13541723.png)
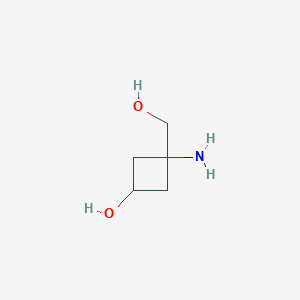
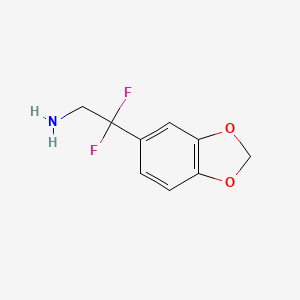
![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B13541732.png)
